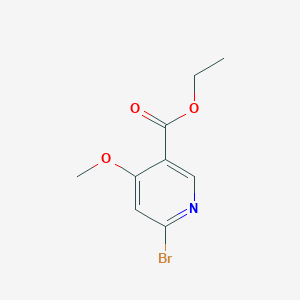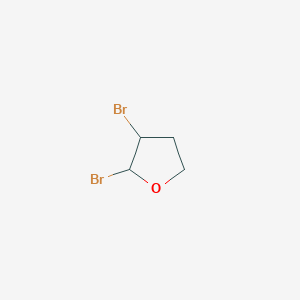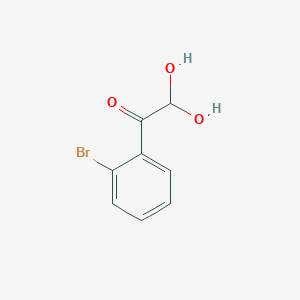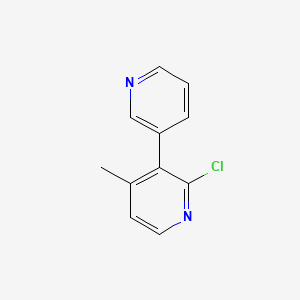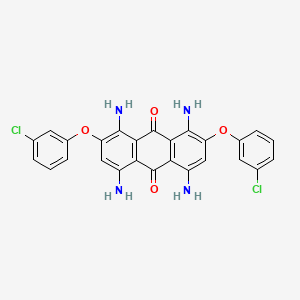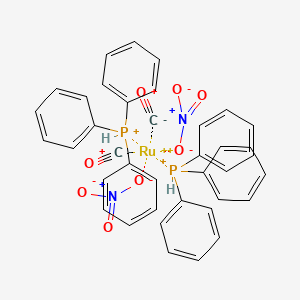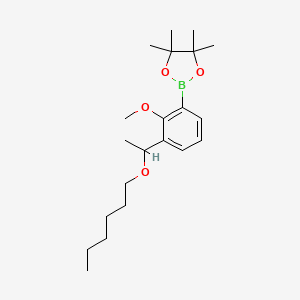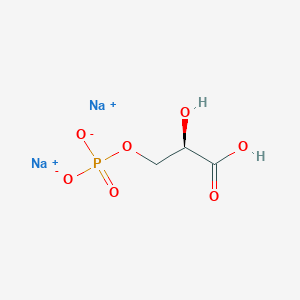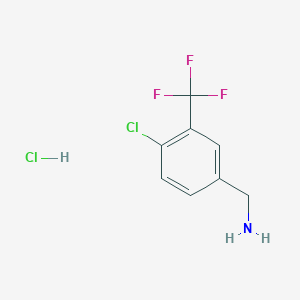
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene: is a complex organic compound belonging to the fluorene family. This compound is characterized by its unique structure, which includes multiple bromine atoms and long alkyl chains. It is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene typically involves multiple steps:
-
Bromination of Fluorene: : The initial step involves the bromination of fluorene to introduce bromine atoms at specific positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
-
Alkylation: : The next step is the alkylation of the brominated fluorene to introduce the dioctyl groups. This is typically done using an alkyl halide (e.g., octyl bromide) in the presence of a strong base like potassium tert-butoxide.
-
Coupling Reaction: : The final step involves coupling the alkylated brominated fluorene units to form the desired compound. This is often achieved using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of fluorene is reacted with the brominated fluorene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atoms in 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used, while reducing agents include lithium aluminum hydride.
-
Coupling Reactions: : As mentioned earlier, the compound can participate in coupling reactions such as Suzuki coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium tert-butoxide: Used for alkylation.
Palladium Catalyst: Used for coupling reactions.
Solvents: Common solvents include toluene, tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluorenylamine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying the effects of alkyl chains and bromine atoms on the electronic properties of fluorene derivatives.
Biology and Medicine
While its primary applications are in materials science, there is potential for its use in biological and medical research. For example, its derivatives could be explored for use in drug delivery systems or as fluorescent probes in imaging techniques.
Industry
In industry, this compound is crucial for the development of organic electronic devices. It is used in the fabrication of OLEDs, which are employed in display technologies for smartphones, televisions, and other electronic devices. Additionally, it is used in OPVs for solar energy harvesting.
Wirkmechanismus
The mechanism by which 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene exerts its effects is primarily related to its electronic properties. The presence of bromine atoms and long alkyl chains influences the compound’s ability to absorb and emit light, making it suitable for use in optoelectronic applications. The molecular targets and pathways involved are typically related to the electronic interactions within the material, which affect its conductivity and luminescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Lacks the additional fluorene units but shares similar bromination and alkylation patterns.
9,9-Dioctylfluorene: A simpler compound without bromine atoms, used as a precursor in various syntheses.
2,7-Bis(9,9-dioctylfluoren-2-yl)fluorene: Similar structure but without bromine atoms, used in similar applications.
Uniqueness
What sets 2,7-Bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene apart is its combination of bromine atoms and long alkyl chains, which significantly enhance its electronic properties. This makes it particularly valuable for high-performance optoelectronic devices, where stability and efficiency are crucial.
Eigenschaften
Molekularformel |
C87H120Br2 |
|---|---|
Molekulargewicht |
1325.7 g/mol |
IUPAC-Name |
2,7-bis(7-bromo-9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C87H120Br2/c1-7-13-19-25-31-37-55-85(56-38-32-26-20-14-8-2)79-61-67(69-45-51-75-77-53-47-71(88)65-83(77)86(81(75)63-69,57-39-33-27-21-15-9-3)58-40-34-28-22-16-10-4)43-49-73(79)74-50-44-68(62-80(74)85)70-46-52-76-78-54-48-72(89)66-84(78)87(82(76)64-70,59-41-35-29-23-17-11-5)60-42-36-30-24-18-12-6/h43-54,61-66H,7-42,55-60H2,1-6H3 |
InChI-Schlüssel |
WSECMJSPFXJHHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(CCCCCCCC)CCCCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

